Heptyl Isohexyl Phthalate

Description

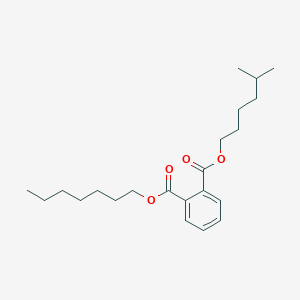

Heptyl Isohexyl Phthalate (HIP) is a phthalic acid ester (PAE) with heptyl and isohexyl alkyl chains. Phthalates like HIP are primarily used as plasticizers to enhance polymer flexibility, particularly in polyvinyl chloride (PVC) products. Their environmental persistence, biodegradability, and toxicity vary significantly based on alkyl chain length and branching .

Properties

Molecular Formula |

C22H34O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

1-O-heptyl 2-O-(5-methylhexyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C22H34O4/c1-4-5-6-7-11-16-25-21(23)19-14-8-9-15-20(19)22(24)26-17-12-10-13-18(2)3/h8-9,14-15,18H,4-7,10-13,16-17H2,1-3H3 |

InChI Key |

XUCPJFWSQVQZHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Esterification Using Phthalic Anhydride and Alcohols

- Reactants : Phthalic anhydride, heptyl alcohol, isohexyl alcohol.

- Catalyst : Acid catalysts such as sulfuric acid or solid acid catalysts.

- Reaction Conditions : Typically conducted under reflux conditions to facilitate the esterification and removal of water formed during the reaction.

- Process :

- Mix phthalic anhydride with heptyl alcohol and isohexyl alcohol in a reaction vessel.

- Add an acid catalyst (e.g., sulfuric acid).

- Heat the mixture under reflux, allowing the esterification to proceed.

- Remove water continuously to drive the reaction toward ester formation.

- After completion, cool the mixture and separate the catalyst.

- Purify the product by extraction and chromatographic methods if necessary.

This method yields this compound in significant quantities suitable for industrial applications.

Catalytic Esterification Using Metal-Organic Framework Catalysts

Recent research into catalytic esterification has explored the use of metal-organic frameworks (MOFs) functionalized with acidic groups as catalysts to improve yield and selectivity:

- Catalysts : MIL-101(Cr)-SO3H or functionalized chromium-based MOFs.

- Procedure :

- Load phthalic anhydride and the alcohol mixture into a reaction flask.

- Add 1-5% by weight of the MOF catalyst.

- Reflux the mixture for 4-5 hours.

- Filter to remove the catalyst.

- Extract the product with organic solvents such as dichloromethane.

- Dry and purify the product by column chromatography.

This catalytic approach offers advantages such as easier catalyst recovery and potentially higher purity of the ester product.

Reaction Parameters and Optimization

Key parameters influencing the synthesis include:

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Molar ratio (Alcohol:Phthalic Anhydride) | 2:1 to 3:1 | Excess alcohol drives esterification forward |

| Catalyst type | Sulfuric acid, MOF catalysts | Influences rate and selectivity |

| Temperature | 120–180 °C (reflux) | Higher temperature increases reaction rate |

| Reaction time | 4–6 hours | Longer time improves conversion but may cause side reactions |

| Water removal | Continuous distillation or azeotropic | Shifts equilibrium toward ester formation |

Optimization of these parameters is critical for maximizing yield and purity while minimizing by-products.

Comparative Analysis of Preparation Methods

| Method | Catalyst Type | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Traditional acid catalysis | Sulfuric acid | 4–6 hours | 85–90 | Simple, well-established | Corrosive catalyst, difficult catalyst recovery |

| MOF-catalyzed esterification | MIL-101(Cr)-SO3H | 5 hours | 90–95 | Reusable catalyst, higher selectivity | Catalyst synthesis cost, scale-up challenges |

The MOF-catalyzed method shows promise for greener and more efficient production but requires further scale-up studies.

Research Findings and Notes on this compound Synthesis

- The compound's unique branched alkyl chains (heptyl and isohexyl) influence its physical properties and plasticizing efficiency compared to other phthalates such as di-n-hexyl phthalate and bis(2-ethylhexyl) phthalate.

- Purity levels of >99.9% are achievable with optimized synthesis and purification protocols, with impurities including residual alcohols and minor by-products kept below 0.1%.

- The synthesis process must control reaction conditions carefully to avoid side reactions such as ether formation or incomplete esterification.

- Industrial production typically favors continuous or semi-batch processes with in-line water removal to maximize efficiency and product quality.

Summary Table: Key Data on this compound Preparation

| Aspect | Details |

|---|---|

| Molecular Formula | $$ \text{C}{22}\text{H}{34}\text{O}_4 $$ |

| Molecular Weight | ~363 g/mol |

| Reactants | Phthalic anhydride, heptyl alcohol, isohexyl alcohol |

| Catalysts | Sulfuric acid, MIL-101(Cr)-SO3H (MOF catalyst) |

| Reaction Conditions | Reflux, 120–180 °C, 4–6 hours |

| Yield | 85–95% depending on method |

| Purity | >99.9% w/w |

| Product Form | Yellow-brown oily liquid |

Chemical Reactions Analysis

Heptyl Isohexyl Phthalate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.

Reduction: Reduction reactions are less common but can result in the formation of alcohol derivatives.

Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include sulfuric acid for esterification and various oxidizing agents for oxidation reactions

Scientific Research Applications

Heptyl Isohexyl Phthalate is used in a variety of scientific research applications:

Chemistry: It is used as a plasticizer in the production of flexible polymers and as a reagent in organic synthesis.

Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for their potential effects on human health.

Mechanism of Action

The mechanism of action of Heptyl Isohexyl Phthalate involves its interaction with various molecular targets and pathways. Phthalate esters are known to act as endocrine disruptors, interfering with hormone synthesis, transport, and metabolism . They can dysregulate the hypothalamic-pituitary-gonadal axis and interact with nuclear receptors in neural structures, potentially leading to neurological disorders .

Comparison with Similar Compounds

Structural and Chemical Properties

*Estimated based on structural analogs.

Key Insights :

Toxicity and Health Effects

- HIP: Limited toxicity data exist.

- DEHP: Well-documented as an endocrine disruptor, affecting reproductive systems in mammals . Classified by IARC as "possibly carcinogenic" (Group 2B) .

- Bis(6-methylheptyl) Phthalate : Exhibits anticancer activity (IC50 = 26.98 µg/ml against MCF-7 cells), outperforming bis-(2-ethylheptyl) phthalate (IC50 = 121.22 µg/ml) .

Biodegradability

- HIP : Expected to degrade slower than linear phthalates (e.g., DHP) but faster than highly branched DEHP. River water and activated sludge studies show PAEs with ≥C7 chains require >20 days for primary degradation .

- DEHP : Moderately biodegradable; 50% degradation in activated sludge within 7–14 days .

- DHP : Faster degradation due to linear structure; >90% removal in 10 days under aerobic conditions .

Q & A

Q. What analytical techniques are recommended for detecting Heptyl Isohexyl Phthalate in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for phthalate detection. Method validation should include calibration with certified reference standards (e.g., hexane-based solutions at 100 µg/mL) and adherence to quality control protocols, such as those outlined for similar phthalates like diheptyl phthalate . Ensure detection limits align with environmental or biological matrix requirements (e.g., ng/mL or µg/L ranges).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage : Store in sealed containers in well-ventilated areas to prevent vapor accumulation .

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved attire to avoid skin/eye contact .

- Spill Management : Evacuate non-essential personnel, use absorbent materials (e.g., sand), and dispose of waste via approved facilities .

- First Aid : For inhalation, move to fresh air; for skin/eye exposure, rinse thoroughly with water and seek medical attention .

Q. Which physicochemical properties of this compound are essential for experimental reproducibility?

Key properties include molecular weight (~362.5 g/mol for diheptyl phthalate analogs), logP (octanol-water partition coefficient) for solubility predictions, and vapor pressure to assess volatility . These parameters influence dosing in toxicity studies and environmental fate modeling.

Advanced Research Questions

Q. How should in vivo developmental toxicity studies for this compound be designed?

- Model System : Use Sprague-Dawley rats, as established for di-n-heptyl phthalate studies, with timed pregnancy cohorts .

- Exposure Protocol : Administer via oral gavage at gestational days 6–15, covering critical organogenesis phases. Dose ranges should span NOAEL/LOAEL thresholds (e.g., 50–750 mg/kg/day for related phthalates) .

- Endpoints : Evaluate fetal weight, skeletal malformations, and placental biomarkers. Include positive controls (e.g., DEHP) and statistical power analysis to address variability .

Q. What systematic review methodologies are robust for evaluating this compound’s health effects?

- Literature Search : Combine forward/backward citation tracking (e.g., EPA IRIS, HERO databases) and manual screening of regulatory documents (EU REACH, EPA assessments) .

- Data Harmonization : Normalize exposure metrics (e.g., urinary metabolite levels for dose comparisons) and contact study authors for raw data to resolve inconsistencies .

- Risk of Bias Assessment : Use tools like OHAT to grade study quality, prioritizing longitudinal human cohorts or mechanistically aligned animal models .

Q. How can contradictions in phthalate toxicity data be resolved?

- Meta-Analysis : Pool data across studies using random-effects models to account for heterogeneity in exposure routes or species sensitivity .

- Mechanistic Studies : Investigate receptor-binding affinities (e.g., PPARγ, AhR) to explain differential effects between analogs like Heptyl Isohexyl and Dicyclohexyl Phthalate .

- Cumulative Risk Assessment : Apply EPA’s cross-phthalate benchmarks to evaluate additive or synergistic effects, particularly for endocrine disruption .

Q. What regulatory data are required for this compound’s inclusion in endocrine disruptor evaluations?

- EU Criteria : Provide in vitro/in vivo evidence of estrogenic/androgenic activity, developmental toxicity, and environmental persistence, as required for substances like DCHP under REACH .

- EPA Requirements : Submit cancer slope factors, benchmark dose modeling, and epidemiological data for integration into cumulative risk assessments .

Methodological Notes

- Detection Limits : For environmental samples, ensure methods meet FSES DQO standards (e.g., 70–130% recovery rates) .

- Tiered Testing : Prioritize high-throughput screening (e.g., ToxCast) before committing to resource-intensive in vivo studies .

- Data Transparency : Archive raw datasets in repositories like Figshare or Dryad to facilitate meta-analyses and regulatory reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.